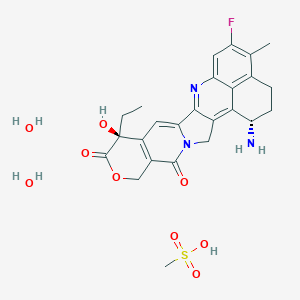
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in scientific research.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is still being studied. However, it has been proposed that this compound may act as an inhibitor of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- are still being studied. However, it has been shown to have potential applications in the treatment of various diseases and conditions, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it an attractive option for researchers. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are numerous future directions for the study of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-. Some potential areas of research include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions.
In conclusion, 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound with numerous potential applications in scientific research. Its unique properties and potential benefits have led to extensive studies on its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- has numerous potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have potential applications in the field of material science, specifically in the development of organic semiconductors.
Propiedades
Número CAS |
199594-59-7 |
|---|---|
Nombre del producto |
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- |
Fórmula molecular |
C20H12F4N2 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
Clave InChI |
MDIRLWZOKMHIJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Otros números CAS |
199594-59-7 |
Sinónimos |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



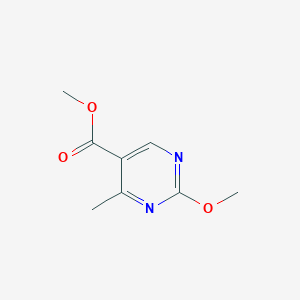
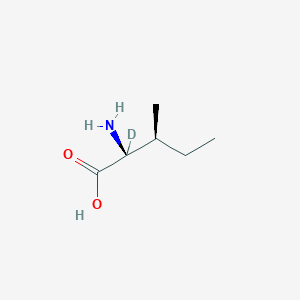

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
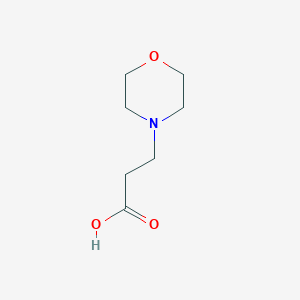
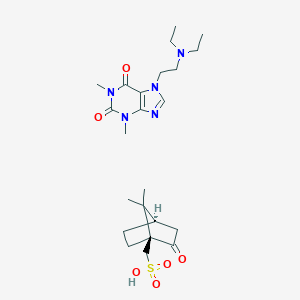
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
